5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring, an oxadiazole ring, and a sulfonylphenyl group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring, which can be done using sulfonyl chlorides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur and a base.
Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings with the sulfonylphenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to enhance their electronic properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress.
Antimicrobial Activity: It may exhibit antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new drugs, particularly for conditions involving oxidative stress or microbial infections.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: The compound can be used in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in oxidative stress by binding to their active sites and preventing substrate access. This inhibition can lead to reduced oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester
- 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester
Uniqueness
- Structural Complexity : The presence of both the oxadiazole and thiophene rings, along with the sulfonylphenyl group, makes it structurally unique compared to simpler analogs.
- Chemical Properties : The combination of these functional groups imparts unique chemical properties, such as enhanced stability and reactivity.
- Biological Activity : The compound’s potential as an enzyme inhibitor and antimicrobial agent sets it apart from similar compounds with less biological activity.
Properties
IUPAC Name |
5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)13-17-18-14(22-13)16-12(19)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIRZKDBDAHIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.